molecular formula C9H13BrN2O3 B12442302 tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate CAS No. 1215121-86-0

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate

Cat. No.: B12442302
CAS No.: 1215121-86-0
M. Wt: 277.11 g/mol
InChI Key: WYRJHJQYIGUFSO-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 1,2-oxazole ring, which is further substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the oxazole ring, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the bromomethyl-substituted oxazole with tert-butyl carbamate under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxazole derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated oxazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Intermediates: It serves as an intermediate in the production of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • tert-butyl N-[5-bromo-3-(bromomethyl)pyridin-2-yl]carbamate
  • tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-butyl N-(2-bromoethyl)carbamate
  • tert-butyl (5-bromopentyl)carbamate
  • tert-butyl N-(5-bromothiophen-3-yl)carbamate

Uniqueness: The presence of the 1,2-oxazole ring and the specific substitution pattern in tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate distinguishes it from other similar compounds. This unique structure can impart different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1215121-86-0

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13)

InChI Key

WYRJHJQYIGUFSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)CBr

Origin of Product

United States

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